2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(3,4-dimethylphenyl)ethan-1-one
Description
This compound (CAS: 690646-50-5) is a thieno[2,3-d]pyrimidine derivative featuring a 4-chlorophenyl group at position 5 of the thienopyrimidine core and a 3,4-dimethylphenyl moiety linked via a sulfanyl-ethanone bridge. Its molecular weight is 425.0 g/mol, with a high lipophilicity (XLogP3: 6.8) and a topological polar surface area (TPSA) of 96.4 Ų, suggesting moderate solubility .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS2/c1-13-3-4-16(9-14(13)2)19(26)11-28-22-20-18(10-27-21(20)24-12-25-22)15-5-7-17(23)8-6-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFUPUUBHNYQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(3,4-dimethylphenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as 5-acetyl-4-aminopyrimidine, with a thiophene derivative under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thieno[2,3-d]pyrimidine intermediate.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(3,4-dimethylphenyl)ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: New derivatives with substituted functional groups
Scientific Research Applications
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(3,4-dimethylphenyl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(3,4-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine derivatives are widely explored for their biological activities, with substituent variations critically impacting their behavior. Below is a detailed comparison of the target compound with six analogues (Table 1), supported by evidence from diverse sources.
Table 1: Structural and Property Comparison
*Estimated based on structural analogs.
Key Findings
Substituent Effects on Lipophilicity and Solubility The target compound’s high XLogP3 (6.8) exceeds that of analogues with polar groups (e.g., piperazine in , XLogP3: 4.9), indicating that the 3,4-dimethylphenyl group contributes significantly to lipophilicity. This may limit aqueous solubility but improve membrane permeability .
Impact of Heterocyclic Modifications The dimethoxy-isoquinolinyl variant () shows a TPSA of 117.0 Ų, the highest among the compared compounds, due to additional hydrogen bond acceptors. This could improve target binding but reduce blood-brain barrier penetration. The cyclopenta-fused analogue () exhibits rigidification, which may enhance selectivity for conformational-sensitive targets like kinases .
Pharmacokinetic Considerations
Biological Activity
The compound 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(3,4-dimethylphenyl)ethan-1-one , also referred to by its CAS number 729578-85-2, belongs to a class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by case studies and relevant research findings.
- Molecular Formula : C25H24ClN4O2S
- Molecular Weight : 537.44 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a chlorophenyl group and a sulfanyl functional group that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its potential therapeutic applications. Below is a summary of key findings:
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that similar compounds showed selective cytotoxicity against tumorigenic cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
- In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential use in targeted cancer therapy.
Antimicrobial Properties
The antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives has also been documented:
- In a bioassay using various bacterial strains, derivatives exhibited varying degrees of antibacterial activity. The compound's structure is believed to enhance its interaction with microbial targets .
- Comparative studies showed that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of thieno[2,3-d]pyrimidine derivatives.
- Method : Cell viability assays were conducted on several cancer cell lines.
- Results : The compound demonstrated significant inhibition of cell growth with IC50 values in the micromolar range.
- : This supports its development as a chemotherapeutic agent.
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Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against common pathogens.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
- : Highlights its potential as a broad-spectrum antimicrobial agent.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
